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Cat. No.: B11932003 Get Quote

Comparative Sweetness Profile of 11-
Oxomogroside V
A detailed guide for researchers, scientists, and drug development professionals on the

sensory characteristics of 11-Oxomogroside V in comparison to other prominent sweeteners.

Disclaimer: Initial research sought to provide a comparative sweetness profile for 11-
Oxomogroside IIa. However, a comprehensive search of scientific literature and databases

yielded no specific sensory data for this particular compound. Therefore, this guide focuses on

the closely related and scientifically documented 11-Oxomogroside V, a prominent sweet-

tasting triterpene glycoside found in Monk Fruit (Siraitia grosvenorii). This substitution allows for

a data-driven comparison, and the findings for 11-Oxomogroside V may offer valuable insights

into the potential sensory profile of other similar mogroside compounds.

Introduction to 11-Oxomogroside V and
Comparative Sweeteners
11-Oxomogroside V is a natural, high-intensity sweetener derived from Monk Fruit.[1] It is a

cucurbitane-type triterpene glycoside and is one of the compounds responsible for the fruit's

intense sweetness.[1] For the purpose of this guide, its sweetness profile will be compared

against a selection of widely used natural and artificial sweeteners:
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Mogroside V: The most abundant mogroside in Monk Fruit and a major contributor to its

sweetness.

Rebaudioside A (Reb A): A steviol glycoside from the Stevia plant, known for its high

sweetness intensity.

Aspartame: A widely used artificial sweetener composed of two amino acids.

Sucralose: A non-caloric artificial sweetener derived from sucrose.

This comparison aims to provide a comprehensive understanding of the sensory attributes of

11-Oxomogroside V, including its sweetness intensity, temporal profile (onset and duration of

sweetness), and any associated off-tastes.

Quantitative Sweetness Profile Comparison
The following table summarizes the available quantitative data on the sweetness intensity and

notable sensory characteristics of 11-Oxomogroside V and the selected comparative

sweeteners. It is important to note that direct, side-by-side comparative sensory data for 11-

Oxomogroside V is limited in the public domain. The information presented is compiled from

various studies and sources.
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Sweetener Type

Sweetness
Intensity
(vs.
Sucrose)

Onset Duration

Common
Off-
Tastes/Note
s

11-

Oxomogrosid

e V

Natural

Data not

available;

described as

a "natural

sweetener"

Data not

available

Data not

available

Data not

available

Mogroside V Natural
~250-400

times

Slower than

sucrose
Lingering

Less bitter

than some

steviol

glycosides

Rebaudioside

A
Natural

~200-300

times

Slower than

sucrose
Lingering

Bitter,

licorice,

metallic

aftertaste at

high

concentration

s[2]

Aspartame Artificial ~200 times
Similar to

sucrose

Slightly

lingering

Clean, sugar-

like taste; can

degrade at

high

temperatures

Sucralose Artificial ~600 times
Similar to

sucrose
Lingering

Generally

clean taste;

some report a

slight

aftertaste

Sucrose Natural 1 (Reference) Rapid Short -

Experimental Protocols for Sensory Evaluation
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The data presented in comparative sweetness profiling is typically generated through rigorous

sensory evaluation protocols involving trained human panelists. Common methodologies

include:

Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of a sweetener.

Methodology:

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and trained to identify and scale the intensity of various taste attributes (e.g.,

sweetness, bitterness, metallic taste, aftertaste).

Vocabulary Development: The panel collaboratively develops a consensus vocabulary of

descriptive terms to characterize the sensory properties of the sweeteners being tested.

Sample Preparation: Sweetener solutions are prepared at concentrations that elicit a target

sweetness intensity, often matched to a specific sucrose concentration (e.g., 5% or 10%

sucrose-equivalent sweetness).

Evaluation: Panelists evaluate the samples in a controlled environment, often using a sip-

and-spit method with water and unsalted crackers for palate cleansing between samples.[3]

Data Collection: Panelists rate the intensity of each sensory attribute on a linear scale (e.g.,

a 15-cm line scale anchored from "none" to "very strong").

Data Analysis: The data is statistically analyzed to determine the mean intensity ratings for

each attribute and to identify significant differences between sweeteners.

Time-Intensity (TI) Analysis
Objective: To measure the intensity of a specific sensory attribute (e.g., sweetness) over time.

Methodology:

Panelist Training: Panelists are trained to continuously rate the perceived intensity of a

sensation from the moment of tasting until it disappears.
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Sample Presentation: A single sample is presented to the panelist.

Data Recording: Using a computerized system, the panelist moves a cursor or joystick to

indicate the perceived intensity of the attribute in real-time. The system records the intensity

as a function of time.

Data Analysis: The resulting time-intensity curves are analyzed for key parameters such as:

Imax: Maximum intensity.

Tmax: Time to reach maximum intensity (onset).

Tdur: Total duration of the sensation.

Area under the curve: Total perceived intensity.

Signaling Pathways in Sweet Taste Perception
The perception of sweetness is initiated by the binding of sweet molecules to specific G-protein

coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.[4][5][6][7]

The primary sweet taste receptor is a heterodimer of two proteins: T1R2 (Taste Receptor type 1

member 2) and T1R3 (Taste Receptor type 1 member 3).[4][5][6][7] The binding of a sweetener

to this T1R2/T1R3 receptor triggers a cascade of intracellular events.
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Caption: Sweet Taste Signaling Pathway.
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Experimental Workflow for Comparative Sweetness
Profiling
The following diagram illustrates a typical workflow for a comprehensive comparative study of

sweeteners.
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Caption: Sweetener Sensory Profiling Workflow.
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Conclusion
While specific quantitative sensory data for 11-Oxomogroside IIa remains elusive, this guide

provides a comparative framework using the closely related compound, 11-Oxomogroside V.

Based on the characteristics of other mogrosides, it is plausible that 11-Oxomogroside V offers

a high-intensity sweetness with a potentially favorable taste profile, characterized by a slower

onset and longer duration of sweetness compared to sucrose. Further dedicated sensory

research is required to fully elucidate the specific sensory characteristics of 11-Oxomogroside

V and to draw direct comparisons with other high-intensity sweeteners. The experimental

protocols and pathway information provided herein offer a robust foundation for such future

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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